4,4'-Vinylidenediphenol

Übersicht

Beschreibung

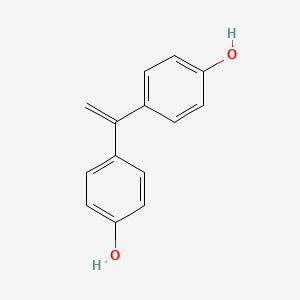

4,4’-Vinylidenediphenol, also known as 4,4’-(1,1-Ethenediyl)diphenol, is an organic compound with the molecular formula C14H12O2. It belongs to the class of phenols and is characterized by the presence of two phenol groups connected by a vinylidene bridge. This compound has garnered significant attention due to its applications in various industrial and research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,4’-Vinylidenediphenol is typically synthesized through the condensation reaction of phenol with acetone in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{2 C}_6\text{H}_5\text{OH} + \text{CH}_3\text{COCH}_3 \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{CH}_2\text{C}(\text{OH})\text{C}_6\text{H}_4(\text{OH}) ]

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Vinylidenediphenol involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The process typically employs continuous reactors and stringent control of temperature and pH to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-Vinylidenediphenol undergoes various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or sulfonated derivatives of 4,4’-Vinylidenediphenol.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Cross-linking Agent

4,4'-Vinylidenediphenol is widely used as a cross-linking agent in the synthesis of thermosetting polymers. When polymerized, it enhances the mechanical properties and thermal stability of the resulting materials. This property is particularly valuable in producing high-performance plastics and resins used in coatings and adhesives.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 150 °C |

| Tensile Strength | 80 MPa |

| Elongation at Break | 5% |

| Thermal Decomposition Temperature | 350 °C |

Electronics Industry

Insulating Materials

In the electronics sector, this compound is utilized in the production of insulating materials due to its excellent dielectric properties. It is used in the formulation of epoxy resins that serve as insulators in various electronic components.

Case Study: Application in Circuit Boards

A study demonstrated that circuit boards manufactured using resins containing this compound exhibited superior thermal resistance and electrical insulation compared to conventional materials. The boards maintained performance under high-temperature conditions without degradation.

Coatings and Adhesives

Durable Coatings

The compound is employed in formulating durable coatings that require high resistance to chemicals and environmental factors. Its incorporation into coatings leads to enhanced adhesion and longevity.

Case Study: Automotive Coatings

Research has shown that automotive coatings containing this compound provided improved scratch resistance and weatherability compared to traditional coatings. This advancement has implications for extending the lifespan of automotive finishes.

Biomedical Applications

Biocompatible Materials

Recent studies have explored the use of this compound in biomedical applications due to its biocompatibility and ability to form hydrogels. These hydrogels are useful for drug delivery systems and tissue engineering.

Table 2: Biomedical Applications of this compound

| Application | Description |

|---|---|

| Drug Delivery Systems | Controlled release of therapeutic agents |

| Tissue Engineering | Scaffold materials for cell growth |

| Wound Dressings | Biocompatible hydrogels for wound healing |

Environmental Applications

Adsorbent Materials

The compound has been investigated for its potential use in environmental remediation processes, particularly as an adsorbent for removing pollutants from water due to its high surface area when polymerized into porous structures.

Case Study: Water Treatment

A case study highlighted the effectiveness of a polymer derived from this compound in adsorbing heavy metals from contaminated water sources. The treated water met safety standards for drinking water after filtration through these materials.

Wirkmechanismus

The mechanism of action of 4,4’-Vinylidenediphenol involves its interaction with molecular targets through its phenolic groups. These interactions can lead to the inhibition of oxidative stress pathways, modulation of enzyme activities, and interference with cellular signaling pathways. The compound’s antioxidant properties are primarily attributed to its ability to donate hydrogen atoms and neutralize free radicals .

Vergleich Mit ähnlichen Verbindungen

Bisphenol A (BPA): Similar in structure but with a different bridging group (isopropylidene instead of vinylidene).

Bisphenol S (BPS): Contains a sulfone group instead of a vinylidene bridge.

Bisphenol F (BPF): Has a methylene bridge instead of a vinylidene bridge.

Uniqueness: 4,4’-Vinylidenediphenol is unique due to its vinylidene bridge, which imparts distinct chemical and physical properties compared to other bisphenols. This structural difference influences its reactivity, stability, and applications in various fields .

Biologische Aktivität

4,4'-Vinylidenediphenol (VDP), also known as bisphenol A dimethacrylate, is a chemical compound with the molecular formula . It has garnered attention in various fields, particularly in materials science and biomedical applications. This article delves into the biological activities associated with VDP, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

VDP is characterized by its unique structure, which consists of two phenolic groups connected by a vinylidene bridge. This configuration allows for versatile chemical reactivity, making it suitable for polymerization and other synthetic processes. The compound's properties include:

- Molecular Weight : 212.24 g/mol

- Melting Point : Approximately 100°C

- Solubility : Soluble in organic solvents like ethanol and acetone.

The biological activity of VDP primarily stems from its ability to interact with various biological molecules. Research indicates that VDP can influence cellular processes through the following mechanisms:

- Antioxidant Activity : VDP exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Enzyme Inhibition : Studies have shown that VDP can inhibit specific enzymes involved in metabolic pathways. For instance, it has been observed to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling.

- Cell Proliferation Modulation : VDP affects cell proliferation by influencing signaling pathways such as the MAPK/ERK pathway. This modulation can lead to either promotion or inhibition of cell growth depending on the concentration and context.

Anticancer Properties

Several studies have explored the anticancer potential of VDP derivatives. For example:

- Case Study 1 : A study published in Frontiers in Pharmacology demonstrated that VDP derivatives exhibited cytotoxic effects on breast cancer cell lines (MCF-7) through apoptosis induction . The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins.

- Case Study 2 : Another research article highlighted that VDP inhibited tumor growth in xenograft models by modulating angiogenesis and reducing metastatic potential. The compound's ability to interfere with vascular endothelial growth factor (VEGF) signaling was a key finding.

Anti-inflammatory Effects

VDP has also been investigated for its anti-inflammatory properties:

- Research Findings : In vitro studies indicated that VDP reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Pharmacokinetics

Understanding the pharmacokinetics of VDP is essential for evaluating its therapeutic potential:

- Absorption : VDP is readily absorbed when administered orally or through injection.

- Distribution : The compound distributes widely in body tissues; however, its lipophilicity may affect its bioavailability.

- Metabolism : Metabolized primarily by hepatic enzymes into various phenolic derivatives.

- Excretion : Renal excretion is the primary pathway for elimination from the body.

Eigenschaften

IUPAC Name |

4-[1-(4-hydroxyphenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-9,15-16H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJFTLRXGXUHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46699-50-7 | |

| Record name | 4,4'-Vinylidenediphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046699507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-VINYLIDENEDIPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95VKC4M375 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.